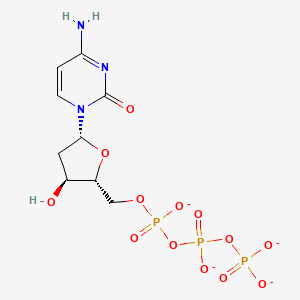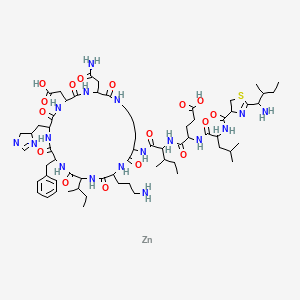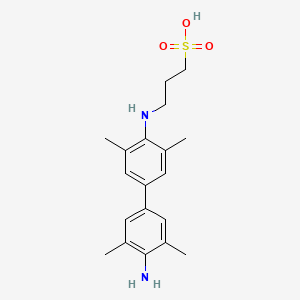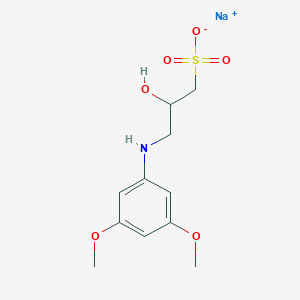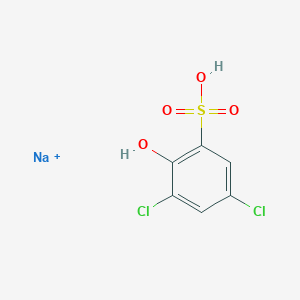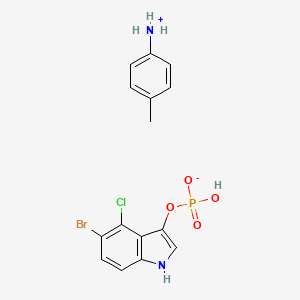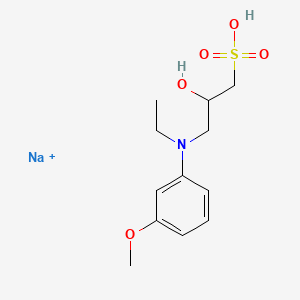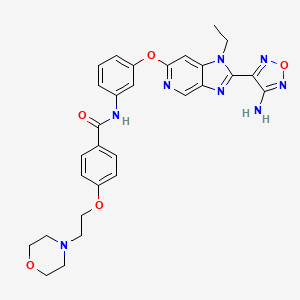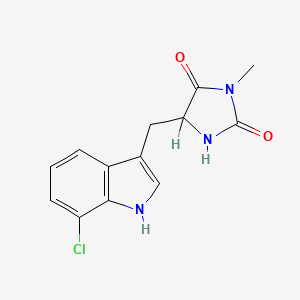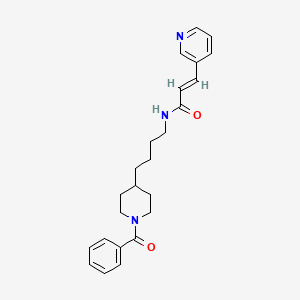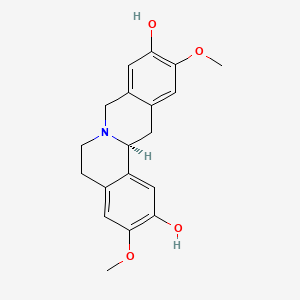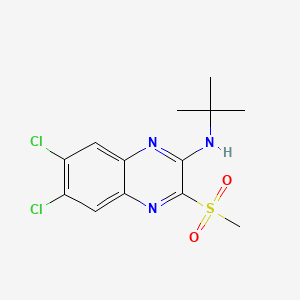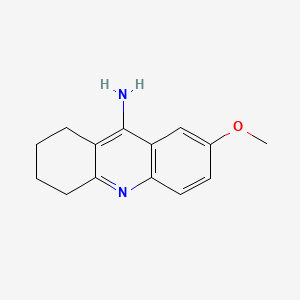
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is cholinesterases . Cholinesterases are enzymes that are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an anticholinesterase agent . It binds with and inactivates cholinesterases in a reversible manner . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses .
Biochemical Pathways
The accumulation of acetylcholine due to the action of this compound enhances acetylcholine-mediated transmission . This affects the cholinergic pathway, which is involved in various cognitive functions such as memory and learning .
Pharmacokinetics
Similar compounds have shown excellent potential for blood-brain barrier penetration , which is crucial for drugs intended to treat neurological conditions.
Result of Action
The result of the action of this compound is an increase in acetylcholine levels at the synapses . This can enhance cholinergic transmission, potentially improving cognitive functions such as memory and learning .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine plays a significant role in biochemical reactions, primarily as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions . The compound’s interaction with these enzymes is reversible, and it binds to the active site of the enzyme, blocking the substrate from accessing it .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It enhances cholinergic transmission by increasing acetylcholine levels, which can improve cognitive functions. This compound also affects cell signaling pathways, including those involved in neuroprotection and neuroinflammation . Additionally, it has been observed to modulate gene expression related to synaptic plasticity and neuronal survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This inhibition is achieved through reversible binding, which prevents the breakdown of acetylcholine . The compound’s structure allows it to fit into the enzyme’s active site, forming interactions with key amino acid residues . This binding not only inhibits enzyme activity but also induces conformational changes that stabilize the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cholinesterase activity and prolonged enhancement of cholinergic signaling . The compound’s effects may diminish over extended periods due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively enhances cognitive functions and exhibits neuroprotective effects . At higher doses, it may cause adverse effects such as muscle weakness and respiratory distress due to excessive cholinergic stimulation . The threshold for these toxic effects is relatively high, indicating a reasonable therapeutic window for the compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted via the renal route. The compound’s metabolism can affect its pharmacokinetics and overall efficacy . Additionally, interactions with other drugs metabolized by the same enzymes can influence its metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neuronal cells . It may also localize to the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Preparation Methods
The synthetic route for TA-03 involves the methoxylation of tacrine. The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process. Industrial production methods for TA-03 are not widely documented, but laboratory synthesis often involves standard organic synthesis techniques .
Chemical Reactions Analysis
TA-03 undergoes several types of chemical reactions, including:
Oxidation: TA-03 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of TA-03 can be achieved using reducing agents like sodium borohydride.
Substitution: TA-03 can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TA-03 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Employed in research on neurodegenerative diseases, particularly Alzheimer’s disease.
Medicine: Investigated for its potential therapeutic effects in treating cognitive impairments.
Industry: Utilized in the development of pharmaceuticals targeting acetylcholinesterase.
Comparison with Similar Compounds
TA-03 is unique in its potent inhibition of acetylcholinesterase compared to other similar compounds. Some similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Compared to these compounds, TA-03 has shown higher potency in inhibiting acetylcholinesterase, making it a valuable compound in Alzheimer’s research .
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-80-3 | |
| Record name | 7-Methoxytacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxytacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-MEOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


